molecular formula C13H9ClO3S B1298785 4-((4-Chlorophenyl)sulfonyl)benzaldehyde CAS No. 77422-24-3

4-((4-Chlorophenyl)sulfonyl)benzaldehyde

Cat. No. B1298785
CAS RN: 77422-24-3
M. Wt: 280.73 g/mol
InChI Key: FVBVLYDUSHDJOK-UHFFFAOYSA-N
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Description

“4-((4-Chlorophenyl)sulfonyl)benzaldehyde” is a chemical compound with the molecular formula C13H9ClO3S . It has a molecular weight of 280.73 g/mol . The IUPAC name for this compound is 4-(4-chlorophenyl)sulfonylbenzaldehyde .


Synthesis Analysis

While specific synthesis methods for “4-((4-Chlorophenyl)sulfonyl)benzaldehyde” were not found, a related compound, “4-chlorosulfonyl-benzoic acid”, has been synthesized by heating a mixture to 40°C for 2 hours . The reaction mixture was then poured into ice water, filtered, and dried to afford the product .


Molecular Structure Analysis

The compound has a complex structure with a sulfonyl group attached to a benzaldehyde group . The InChI string for this compound is InChI=1S/C13H9ClO3S/c14-11-3-7-13(8-4-11)18(16,17)12-5-1-10(9-15)2-6-12/h1-9H . The canonical SMILES representation is C1=CC(=CC=C1C=O)S(=O)(=O)C2=CC=C(C=C2)Cl .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³ . It has a boiling point of 463.4±30.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 72.5±3.0 kJ/mol . The flash point is 234.1±24.6 °C . The compound has a molar refractivity of 70.1±0.4 cm³ . It has 3 hydrogen bond acceptors and 0 hydrogen bond donors . It has 3 freely rotating bonds . The topological polar surface area is 59.6 Ų .

Scientific Research Applications

Synthesis of New Derivatives

This compound is used in the synthesis of new derivatives, specifically valine-derived compounds . These include N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives . The structures of these newly synthesized compounds were confirmed by spectral data and elemental analysis results .

Antimicrobial Activity

The new compounds synthesized from “4-((4-Chlorophenyl)sulfonyl)benzaldehyde” have been assessed for their antimicrobial activity . For instance, the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains .

Anti-Biofilm Agents

The synthesized compounds also show potential as anti-biofilm agents . Biofilms are a major concern in medical and industrial fields due to their resistance to antimicrobial agents. Therefore, the development of effective anti-biofilm agents is of great importance.

Toxicity Studies

The toxicity of these new compounds has been evaluated using aquatic crustacean Daphnia magna . This provides valuable information about the environmental impact of these compounds.

In Silico Studies

In silico studies have been performed on these new compounds to understand their potential mechanism of action and toxicity . This involves the use of computer simulations to predict how the compounds will interact with biological systems.

Oxidation Reactions

“4-((4-Chlorophenyl)sulfonyl)benzaldehyde” can be oxidized by heating at reflux with CrO3 in glacial acetic acid . This reaction is part of the multi-step synthesis process used to create new derivatives .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation .

properties

IUPAC Name

4-(4-chlorophenyl)sulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3S/c14-11-3-7-13(8-4-11)18(16,17)12-5-1-10(9-15)2-6-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBVLYDUSHDJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355201
Record name 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorophenyl)sulfonyl)benzaldehyde

CAS RN

77422-24-3
Record name 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77422-24-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 4-(4-chlorophenylthio)benzaldehyde (3.63 mmol, 900 mg), 3-chloroperoxybenzoic acid (max 77%, 10.9 mmol, 2.44 g) in CH2Cl2 (5.00 mL) was stirred at room temperature for 60 min and poured into a separatory funnel with 5% aqueous KOH solution (20 mL). The phases were separated and the aqueous layer was extracted with CH2Cl2 (3×10 mL). The combined organic layers were washed with water (10 mL), brine (50 mL) and dried over MgSO4. Removal of solvents in vacuo gave a light yellow liquid. Purification by flash column chromatography (eluent: 5% EtOAc in Hexane) provided 4-[(4-chlorophenyl)sulfonyl]benzaldehyde (700 mg, 68.9% yield) as a light yellow solid.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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